2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-18(17-13-27-19(23-17)14-4-2-1-3-5-14)22-9-11-25-10-6-15(24-25)16-12-20-7-8-21-16/h1-8,10,12-13H,9,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITNUGWDMNSGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole and pyrazine rings. The final step involves the formation of the carboxamide group. Common reagents used in these reactions include thionyl chloride, hydrazine, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound's structure allows it to interact with COX isozymes, potentially leading to reduced inflammation in various models of inflammatory diseases .
Case Study : A study evaluated a series of thiazole derivatives for their anti-inflammatory activity using the Human Red Blood Cell (HRBC) membrane stabilization method. Among these, compounds similar to 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide showed promising results, demonstrating significant inhibition of inflammation markers .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. The compound's ability to inhibit specific cancer cell lines has been attributed to its interaction with various cellular pathways involved in tumor growth and proliferation.
Research Findings : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against breast cancer (MCF-7) and lung cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.08 | Apoptosis induction |
| Compound B | A549 | 0.10 | Cell cycle arrest |
Antimicrobial Activity
The thiazole and pyrazole frameworks are known for their broad-spectrum antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition.
Case Study : A series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity, suggesting potential for development into new antibiotics .
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Core Modifications
The compound’s key structural differentiators include:
- Thiazole-4-carboxamide core (vs. thiazole-5-carboxamide or pyrimidine cores in analogs).
- Pyrazine-pyrazole hybrid (vs. pyridine, pyrimidine, or thiophene substituents).
- Ethyl linker (vs. direct bonding or bulkier chains in analogs).
Table 1 highlights structural and functional differences with selected analogs:
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural comparisons suggest:
- Pyrazine-pyrazole moiety : May enhance binding to ATP pockets in kinases due to dual hydrogen-bonding sites, contrasting with pyridine () or thiophene () analogs, which prioritize hydrophobic interactions .
- Thiazole-4-carboxamide : Positional isomerism (C4 vs. C5 carboxamide) may alter electronic distribution, affecting solubility and metabolic stability .
Metabolic and Physicochemical Properties
- Solubility : The pyrazine group’s polarity likely improves aqueous solubility over dichlorophenyl () or thiophene-containing analogs.
- Metabolic stability : The ethyl linker may reduce oxidation susceptibility compared to longer alkyl chains in ’s compounds. Acetamide groups () offer stability but may limit permeability .
Biological Activity
2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and structure-activity relationships.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation.
- Inhibition of Kinases : The compound has been shown to inhibit various kinases that play critical roles in cell proliferation and survival. For instance, it exhibits potent inhibition against Aurora-A kinase, which is implicated in mitotic regulation.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
- Anti-inflammatory Properties : The compound also demonstrates anti-inflammatory activities by modulating pro-inflammatory cytokines and chemokines, thereby reducing inflammation-related damage in tissues.
Efficacy in Cell Lines
Research has demonstrated the efficacy of this compound across various cancer cell lines. Below is a summary table highlighting its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.01 | Apoptosis induction |
| NCI-H460 (Lung) | 0.03 | Aurora-A kinase inhibition |
| A549 (Lung) | 0.39 | Cell cycle arrest |
| HepG2 (Liver) | 0.46 | Modulation of apoptosis pathways |
Structure-Activity Relationship (SAR)
The structure of this compound plays a significant role in its biological activity. Variations in substituents on the pyrazole and thiazole rings can enhance or diminish its potency.
Key Findings:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring increases the compound's potency against cancer cells.
- Linker Length : The ethyl linker between the thiazole and pyrazole moieties is optimal for maintaining biological activity; modifications can lead to decreased efficacy.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study by Bouabdallah et al. : This study screened derivatives of pyrazole compounds against HepG2 and P815 cell lines, reporting significant cytotoxicity with IC50 values as low as 3.25 mg/mL .
- Research by Wei et al. : Ethyl derivatives showed promising results against A549 cells with an IC50 value of 26 µM, indicating potential for further development as anticancer agents .
- Fan et al.'s Findings : This research highlighted the compound's ability to induce autophagy without apoptosis in NCI-H460 cells, showcasing its dual action mechanism .
Q & A
Q. What are the key synthetic strategies for constructing the thiazole-4-carboxamide core in this compound?
The thiazole ring is typically synthesized via cyclization reactions. For example, carboxamide precursors can be coupled with amines (e.g., ethylenediamine derivatives) under coupling agents like EDCI/HOBt. Structural validation requires ¹H/¹³C NMR for regiochemical confirmation and HPLC for purity assessment (>98% as per ). Optimization of solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., copper iodide) is critical for yield improvement .
Q. How are pyrazine and pyrazole moieties introduced into the molecule?
Pyrazine incorporation often involves nucleophilic substitution or cross-coupling reactions. For pyrazole attachment, Vilsmeier-Haack formylation of acetophenone phenylhydrazones ( ) or cyclocondensation with hydrazines ( ) is used. Reaction conditions (e.g., POCl₃ as a catalyst, reflux in DMF) must be tightly controlled to avoid side products. Purity is confirmed via melting point analysis and elemental composition matching (e.g., ±0.3% deviation for C, H, N) .
Q. What analytical methods are essential for characterizing this compound?
- ¹H/¹³C NMR : To confirm substituent positions and detect tautomeric forms (e.g., pyrazole NH protons at δ 10–12 ppm).
- HPLC : For purity assessment (e.g., 99% purity in ).
- Mass spectrometry : To verify molecular ion peaks (e.g., m/z 305 [M+1] in ).
- IR spectroscopy : For functional group identification (e.g., C=O stretches at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
SAR studies require systematic substitution of aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl in ) and evaluation of bioactivity. For example, replacing the phenyl group in the thiazole with electron-withdrawing substituents (e.g., -CF₃) enhances metabolic stability ( ). Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding modes to targets (e.g., kinases) by analyzing interactions like π-π stacking with pyrazine .
Q. What experimental approaches resolve contradictions in reported biological data for similar compounds?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s target interactions?
MD simulations (e.g., GROMACS) model ligand-receptor complexes over time. For instance, simulations of pyrazine-containing analogs () reveal stable hydrogen bonds with catalytic lysine residues in kinase targets. Key parameters include RMSD (<2 Å for stability) and binding free energy calculations (MM-PBSA) to rank derivatives .
Q. What strategies optimize solubility and bioavailability without altering core pharmacophores?
- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) that cleave in vivo ().
- Salt formation : Use hydrochloride salts for improved aqueous solubility.
- Co-crystallization : With cyclodextrins to enhance dissolution rates .
Methodological Considerations
Q. How to troubleshoot low yields in the final coupling step of the ethyl-thiazole-pyrazole assembly?
Q. What computational tools predict metabolic hotspots in this compound?
Software like Schrödinger’s MetaSite identifies vulnerable sites (e.g., pyrazole methyl groups prone to oxidation). Results guide synthetic modifications (e.g., deuterium substitution at labile C-H bonds) to improve half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
